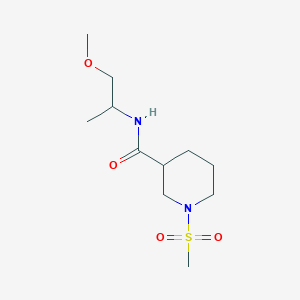![molecular formula C12H12N2O3 B6135501 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)
3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid, also known as 3-OPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the family of hydrazinecarboxylic acids and is structurally similar to the anti-cancer drug, methotrexate. 3-OPA has been found to exhibit anti-proliferative and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these molecules, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. These effects suggest that 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid could be a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been found to exhibit low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid. One area of research could focus on the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could investigate the potential of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the mechanism of action of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid could be further elucidated to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid involves the reaction between hydrazine hydrate and acrylic acid, followed by the condensation of the resulting hydrazide with cinnamaldehyde. The final product is obtained by the oxidation of the resulting Schiff base with potassium permanganate. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-oxo-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(9-12(16)17)14-13-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)/b7-4+,13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGNBCPPCPGEM-ZAUJTXRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6135425.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6135428.png)
![methyl 4-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6135434.png)
![2-{[(2,3-dimethoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135435.png)
![ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6135440.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6135447.png)
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6135448.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6135454.png)
![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)